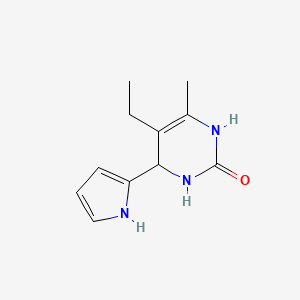
(6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol is a chemical compound that belongs to the acridine family Acridines are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol typically involves the reaction of 6,9-dichloro-2-methoxyacridine with appropriate reagents. One common method includes the reaction with phenol and ammonium carbonate to yield the desired product . The reaction conditions often require controlled temperatures and specific solvents to ensure the purity and yield of the compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale methods, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification techniques to obtain high yields.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the acridine ring.
Substitution: Halogen atoms can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other acridine derivatives, which are valuable in various chemical reactions and studies
Biology: The compound’s derivatives have shown potential in biological studies, particularly in understanding DNA interactions and enzyme inhibition
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its structure and function . This intercalation can inhibit DNA replication and transcription, leading to potential anticancer effects. Additionally, the compound may interact with enzymes, inhibiting their activity through binding to active sites or allosteric sites .
Comparison with Similar Compounds
Similar Compounds
6,9-Dichloro-2-methoxyacridine: A precursor in the synthesis of (6-Chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol
9-Amino-6-chloro-2-methoxyacridine: A derivative used in biological studies.
4-Aminoquinoline: Another acridine derivative with potential medicinal applications.
Uniqueness
This compound is unique due to its specific structural features, which allow it to interact with DNA and enzymes in distinct ways. Its methoxy and chloro substituents contribute to its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
17620-27-8 |
|---|---|
Molecular Formula |
C15H14ClNO2 |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
(6-chloro-2-methoxy-9,10-dihydroacridin-9-yl)methanol |
InChI |
InChI=1S/C15H14ClNO2/c1-19-10-3-5-14-12(7-10)13(8-18)11-4-2-9(16)6-15(11)17-14/h2-7,13,17-18H,8H2,1H3 |
InChI Key |
ZCOZGDIDYGUODA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C(C2CO)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



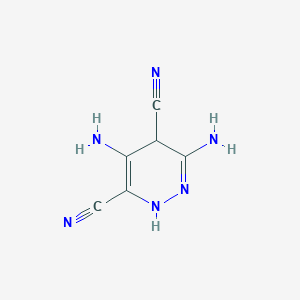


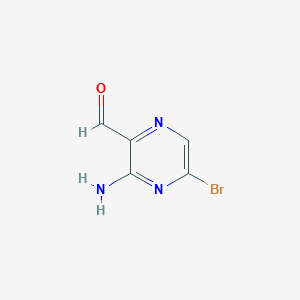
![5-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B13105656.png)

![2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B13105666.png)
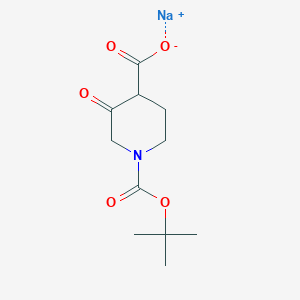
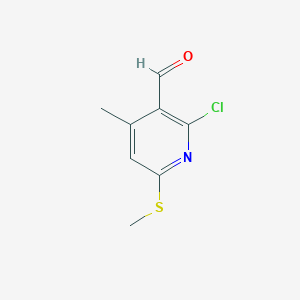


![7-amino-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13105706.png)
